molecular formula C8H6ClF3O B3031867 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene CAS No. 80054-80-4

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3031867
CAS No.: 80054-80-4
M. Wt: 210.58 g/mol
InChI Key: WMVDOKLDWNIZFP-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is characterized by the presence of a chloro group and a trifluoroethoxy group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been known to target the respiratory system, liver, and adrenal gland . These organs play crucial roles in metabolism, hormone regulation, and oxygen supply, which could be affected by the compound.

Mode of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with its targets through these substituents, causing changes in their function.

Result of Action

Given its potential targets, it could cause changes in cellular function in the respiratory system, liver, and adrenal gland . These changes could result in altered metabolic rates, hormone levels, and oxygen supply.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and how effectively it interacts with its targets. Furthermore, the compound should be stored in a sealed environment, away from moisture and light , to maintain its stability and efficacy.

Preparation Methods

The synthesis of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:

Comparison with Similar Compounds

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDOKLDWNIZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548869
Record name 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-80-4
Record name 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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